4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE
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Overview
Description
4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a thiophene moiety
Mechanism of Action
Target of Action
The compound “4-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide” is a synthetic thiophene derivative . Thiophene derivatives are known to interact with a wide range of biological targets, including kinases, estrogen receptors, and various enzymes . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . These effects are likely the result of the compound’s interaction with its biological targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by thiophene derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The thiophene moiety can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Hydroxylation: The thiophene derivative undergoes hydroxylation to introduce the hydroxy group at the desired position.
Coupling with Benzamide: The hydroxylated thiophene derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the carbonyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the chlorine atom can result in various substituted benzamides .
Scientific Research Applications
4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both a hydroxy group and a chlorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S2/c18-12-5-3-11(4-6-12)17(21)19-10-13-7-8-15(23-13)16(20)14-2-1-9-22-14/h1-9,16,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLNXAUZKMAXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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